molecular formula C20H25NS B3132949 10-Octyl-10H-phenothiazine CAS No. 38076-72-1

10-Octyl-10H-phenothiazine

Cat. No.: B3132949
CAS No.: 38076-72-1
M. Wt: 311.5 g/mol
InChI Key: CFERYHPYXAAGEV-UHFFFAOYSA-N
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Description

10-Octyl-10H-phenothiazine (C20H25NS) is a phenothiazine derivative substituted with an octyl (C8H17) chain at the nitrogen atom. Its synthesis involves alkylation of 10H-phenothiazine with sodium hydride and octyl bromide under inert conditions, yielding an 84% colorless liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Octyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of dihydrophenothiazine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.

Scientific Research Applications

Synthesis and Structural Properties

10-Octyl-10H-phenothiazine can be synthesized through various methods, including alkylation of phenothiazine followed by formylation. The synthesis typically involves the use of tetrabutylammonium iodide as a catalyst for the alkylation process and Vilsmeier–Haack formylation to introduce functional groups necessary for further applications . Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.

Optoelectronic Applications

2.1 Organic Light-Emitting Diodes (OLEDs)
The compound has been identified as a potential electron donor in organic light-emitting diodes (OLEDs). Research indicates that its derivatives can be utilized to construct D-A (donor-acceptor) type materials, which enhance the efficiency of light emission. For instance, a novel compound based on phenothiazine exhibited emission maxima in the blue-green range, making it suitable for OLED applications .

2.2 Dye-Sensitized Solar Cells (DSSCs)
this compound has shown promise as a photosensitizer in dye-sensitized solar cells. Its strong electron-donating properties allow it to replace expensive organometallic dyes, contributing to cost-effective solar cell technologies. Studies have demonstrated that phenothiazine derivatives can achieve significant power conversion efficiencies (PCE), with values reaching up to 4.76% due to enhanced light-harvesting capabilities and reduced charge recombination rates .

Photophysical Properties

Research has revealed that this compound derivatives exhibit favorable photophysical properties, including high molar extinction coefficients and beneficial light-harvesting capabilities. These properties are essential for applications in photovoltaic devices where efficient light absorption and conversion to electrical energy are critical .

Case Study 1: Synthesis and Characterization of Phenothiazine Derivatives

A study focused on synthesizing various phenothiazine derivatives, including those with octyl chains, demonstrated their electrochemical stability and potential as charge transfer materials. The derivatives were characterized using advanced spectroscopic techniques, revealing their suitability for applications in electrochemical devices .

Case Study 2: Photovoltaic Applications

In another investigation, phenothiazine-based dyes were incorporated into DSSCs, where they exhibited improved efficiencies compared to traditional dyes. The study highlighted the importance of structural modifications on the performance of these dyes, particularly emphasizing the role of octyl chains in enhancing device efficiency .

Comparative Analysis of Applications

Application AreaKey FindingsEfficiency/Performance Metrics
OLEDsBlue-green emission spectra; suitable donor materialEmission maxima: 485 nm - 496 nm
DSSCsStrong electron donor; potential cost-effective alternativePCE up to 4.76%
Electrochemical DevicesHigh stability and favorable charge transfer propertiesEnhanced electrochemical performance

Mechanism of Action

The mechanism of action of 10-Octyl-10H-phenothiazine involves its ability to participate in redox reactions. In biological systems, it can act as an antioxidant by scavenging free radicals. in lipid media, it may behave as a prooxidant due to the formation of stable phenothiazinyl radicals, which can be toxic to cells . The compound’s unique structure allows it to interact with various molecular targets, including enzymes and cellular membranes, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Phenothiazines

Compound Substituent Molecular Formula Molecular Weight Physical State Key Properties/Applications
10-Hexyl-10H-phenothiazine Hexyl (C6) C18H21NS 283.43 g/mol Solid (crystalline) Forms dimers via C–H⋯O hydrogen bonds; used in optoelectronic materials
10-Octyl-10H-phenothiazine Octyl (C8) C20H25NS 311.48 g/mol Colorless liquid Enhanced solubility in organic solvents; potential dye sensitizer
10-Octadecyl-10H-phenothiazine 5-oxide Octadecyl (C18) + sulfoxide C28H41NOS 455.69 g/mol Solid (data limited) Increased steric bulk; sulfoxide group alters redox behavior

Key Observations :

  • Longer alkyl chains (e.g., octyl vs. hexyl) reduce melting points and increase lipophilicity, favoring applications in liquid-phase systems .
  • Sulfoxide derivatives (e.g., 5-oxide) introduce polar functional groups, modifying electronic properties compared to non-oxidized analogues .

Aryl/Ethynyl-Substituted Phenothiazines

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C20H12N2O2S)

  • Structure: Features a conjugated ethynyl group with a nitro (NO2) substituent.
  • Crystallography : Triclinic crystal system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å .
  • Electronic Effects : The nitro group acts as an electron-withdrawing moiety, enhancing charge-transfer capabilities compared to the electron-donating octyl group .

Comparison with this compound:

Property This compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Solubility High in non-polar solvents Likely soluble in polar aprotic solvents
Electronic Behavior Electron-donating Electron-withdrawing (due to NO2)
Applications Organic matrices, dyes Charge-transfer materials, catalysis

Ester and Acid Derivatives

Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) (C22H19NO2S)

  • Synthesis : Prepared via TFA/Et3SiH-mediated coupling, yielding a crystalline solid .
  • Functionality : The ester group introduces polarity, enabling interactions with biological targets (e.g., histone deacetylase inhibition) .

Comparison with this compound:

  • Bioactivity: Ester derivatives exhibit selective HDAC inhibition, whereas alkylated phenothiazines like 10-Octyl lack direct biological data but may serve as intermediates .
  • Solubility : Ester groups improve solubility in polar solvents compared to purely alkylated analogues.

Sulfoxide and Ketone Derivatives

10H-Phenothiazine, 10-(2-methyl-1-oxopropyl) (C16H15NOS)

  • Structure: Contains a ketone group, increasing hydrogen-bonding capacity (2 acceptors, 0 donors) .
  • Applications: Potential use in pharmaceuticals due to modified electronic profiles.

Comparison with this compound:

  • Reactivity : Ketone and sulfoxide groups enhance redox activity, unlike the chemically stable octyl chain .

Biological Activity

10-Octyl-10H-phenothiazine (C20H23NS) is a phenothiazine derivative that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in photonics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, photophysical characteristics, and implications for solar cell technology.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenothiazine with 1-dibromooctane in the presence of potassium tert-butoxide, resulting in the formation of the octyl chain attached to the phenothiazine core. The reaction conditions often include an inert atmosphere to prevent oxidation, followed by purification through silica gel chromatography. The compound exhibits a stable amorphous structure, as indicated by differential scanning calorimetry (DSC) studies which show no crystallization peaks upon heating .

2.1 Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with cellular respiration.

2.2 Photophysical Properties

The compound exhibits notable photophysical characteristics, including positive solvatochromism, which indicates its ability to change color based on the polarity of the solvent. Its absorption and fluorescence spectra demonstrate high quantum yields (41–93%) and lifetimes in the nanosecond range (4.01–7.55 ns). These properties are crucial for applications in dye-sensitized solar cells (DSSCs), where efficient light harvesting is essential .

3.1 Application in Solar Cells

In a study focusing on dye-sensitized solar cells, this compound was incorporated into various D-π-A type structures, leading to improved power conversion efficiencies (PCE). The introduction of octyl chains was found to favor anti-aggregation effects and reduce charge recombination rates, resulting in higher short-circuit photocurrent densities (up to 9.64 mA cm2^{-2}) and open-circuit photovoltages (720 mV) compared to other phenothiazine derivatives .

PropertyValue
Short-Circuit Photocurrent Density9.64 mA cm2^{-2}
Open-Circuit Photovoltage720 mV
Power Conversion EfficiencyUp to 4.76%

3.2 Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound for potential therapeutic applications. Results indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it maintains a relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .

4. Conclusion

This compound represents a promising compound with multifaceted biological activities ranging from antimicrobial effects to applications in solar energy conversion. Its unique structural properties enhance its performance in various applications, particularly in photonics and medicinal chemistry. Further research is warranted to explore its full potential and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-Octyl-10H-phenothiazine?

  • Methodological Answer : A common approach involves alkylation of 10H-phenothiazine with 1-bromooctane under basic conditions. For example, refluxing 10H-phenothiazine with K₂CO₃ in acetone and adding ethyl chloroacetate yields intermediates like ethyl 2-(10H-phenothiazin-10-yl) acetate, which can be hydrolyzed to carboxylic acid derivatives . Optimization of reaction time (3–4 hours) and stoichiometry (1:1.2 molar ratio of phenothiazine to alkylating agent) is critical for high yields.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are primary tools for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended to resolve bond angles and torsional parameters . Ensure data-to-parameter ratios >14.5 for reliable refinement .

Q. How can solubility challenges of this compound derivatives be addressed in biological assays?

  • Methodological Answer : Derivatives like 4-[(10H-phenothiazin-10-yl)methyl]benzoic acid can be synthesized to improve aqueous solubility. Ethanol/water mixtures (1:1) or DMSO-based stock solutions are often used, with sonication to ensure homogeneity. Confirm solubility via dynamic light scattering (DLS) before biological testing .

Q. What are the typical applications of this compound in biomedical research?

  • Methodological Answer : Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors. For instance, coupling this compound with hydroxamic acid groups enhances selectivity for HDAC6 isoform inhibition, validated via enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

  • Methodological Answer : Contradictions in bond angles (e.g., C–N–C deviations up to 5°) may arise from polymorphism or refinement errors. Use SHELXL’s TWIN/BASF commands to model twinning and apply Hirshfeld surface analysis to assess intermolecular interactions. Cross-validate with density functional theory (DFT) calculations .

Q. What strategies optimize the regioselectivity of phenothiazine alkylation reactions?

  • Methodological Answer : Steric and electronic factors influence alkylation sites. Use bulky bases (e.g., LDA) to direct substitution to the N10 position. Monitor reaction progress via TLC with iodine visualization. For asymmetric derivatives, employ chiral auxiliaries or enantioselective catalysis .

Q. How do structural modifications of this compound affect antioxidant activity?

  • Methodological Answer : Introduce electron-donating groups (e.g., –OCH₃) at the C3/C7 positions to enhance radical scavenging. Evaluate via DPPH assay (IC₅₀ values) and correlate with Hammett constants (σ) for substituents. X-ray crystallography can reveal planarization effects on conjugation .

Q. What computational methods predict the photophysical properties of this compound?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets models absorption spectra. Solvent effects (e.g., PCM for ethanol) refine predictions. Compare computed λₘₐₓ with experimental UV-Vis data (e.g., 350–400 nm for phenothiazine derivatives) .

Q. How to address batch-to-batch variability in biological activity of phenothiazine derivatives?

  • Methodological Answer : Implement quality control via HPLC (≥95% purity) and ¹H NMR integration. Use standardized protocols for IC₅₀ determination (e.g., triplicate HDAC inhibition assays). Statistical analysis (ANOVA, p<0.05) identifies outliers .

Q. What are best practices for designing this compound analogs with reduced cytotoxicity?

  • Methodological Answer : Replace hydrophobic octyl chains with PEGylated or carbohydrate moieties to improve biocompatibility. Test cytotoxicity via MTT assays on HEK293 cells. Molecular dynamics (MD) simulations predict membrane permeability changes .

Properties

IUPAC Name

10-octylphenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERYHPYXAAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Adding phenothiazine (5 g, 25 mmol), sodium hydride (1.8 g) into the N,N-dimethyl formamide (30 mL), stirring, and then dropping n-octyl bromide (5.4 g, 28 mmol) into the mixture. Cease reaction after 2 hours, putting the mixture into 300 mL distilled water for, extracting by n-hexane, rotary evaporation of the solvent, using n-hexane as eluent to elutriate the crude product, then separating by silica gel column chromatography to obtain a yellow sticky product, the yield was 81%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

10-Octyl-10H-phenothiazine
10-Octyl-10H-phenothiazine
10-Octyl-10H-phenothiazine
10-Octyl-10H-phenothiazine
10-Octyl-10H-phenothiazine
10-Octyl-10H-phenothiazine

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